methyl N-{[4-(morpholin-4-yl)thian-4-yl]methyl}carbamate
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Overview
Description
Methyl N-{[4-(morpholin-4-yl)thian-4-yl]methyl}carbamate is a chemical compound that features a morpholine ring and a thian-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[4-(morpholin-4-yl)thian-4-yl]methyl}carbamate typically involves the reaction of morpholine derivatives with thian-4-yl intermediates. One common method involves the reaction of morpholine with a thian-4-yl halide in the presence of a base to form the desired product. The reaction conditions often include solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[4-(morpholin-4-yl)thian-4-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine or thian-4-yl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines .
Scientific Research Applications
Methyl N-{[4-(morpholin-4-yl)thian-4-yl]methyl}carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl N-{[4-(morpholin-4-yl)thian-4-yl]methyl}carbamate involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, modulating their activity. The thian-4-yl group may also play a role in the compound’s biological effects by interacting with cellular components .
Comparison with Similar Compounds
Similar Compounds
Morpholine derivatives: Compounds like N-methylmorpholine and 4-methylmorpholine share structural similarities.
Thian-4-yl compounds: Compounds containing the thian-4-yl group, such as thian-4-yl chloride.
Uniqueness
Methyl N-{[4-(morpholin-4-yl)thian-4-yl]methyl}carbamate is unique due to the combination of the morpholine and thian-4-yl groups in its structure.
Properties
IUPAC Name |
methyl N-[(4-morpholin-4-ylthian-4-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3S/c1-16-11(15)13-10-12(2-8-18-9-3-12)14-4-6-17-7-5-14/h2-10H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NADHNMIYVZSOIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1(CCSCC1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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